Product packaging for 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-amine(Cat. No.:CAS No. 1190315-30-0)

5-chloro-1H-pyrrolo[2,3-b]pyridin-6-amine

Cat. No.: B3219095
CAS No.: 1190315-30-0
M. Wt: 167.59 g/mol
InChI Key: WCPMWYJRNGVQEJ-UHFFFAOYSA-N
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Description

Significance of the Pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffold in Chemical Biology and Medicinal Chemistry Research

The pyrrolo[2,3-b]pyridine framework, commonly known as 7-azaindole (B17877), is a privileged heterocyclic scaffold in medicinal chemistry and chemical biology. sigmaaldrich.comsigmaaldrich.com Its structure, consisting of a pyrrole (B145914) ring fused to a pyridine (B92270) ring, renders it a bioisostere of indole (B1671886), allowing it to mimic the natural purine (B94841) bases and interact with a wide array of biological targets. drugbank.com This unique structural feature has made the 7-azaindole moiety a cornerstone in the development of a multitude of biologically active compounds.

A primary area where the 7-azaindole scaffold has demonstrated immense value is in the design of kinase inhibitors. nih.gov Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The 7-azaindole core can form key hydrogen bonding interactions with the hinge region of the ATP-binding site of many kinases, making it an effective pharmacophore for designing potent and selective inhibitors. nih.gov This has led to the development of several successful drugs and numerous clinical candidates. Furthermore, the versatility of the 7-azaindole scaffold allows for chemical modifications at various positions, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. sigmaaldrich.com

Contextual Overview of 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-amine as a Research Compound

This compound is a specific derivative of the 7-azaindole scaffold. Its structure is characterized by a chlorine atom at the 5-position and an amine group at the 6-position of the pyrrolo[2,3-b]pyridine ring system. These substitutions are not arbitrary; they are strategically placed to influence the compound's chemical properties and its potential interactions with biological targets.

The chlorine atom, being an electron-withdrawing group, can modulate the electronic distribution of the ring system, affecting its reactivity and binding affinities. The amine group at the 6-position provides a crucial point for further chemical elaboration, allowing for the synthesis of a diverse library of derivatives. This makes This compound a valuable intermediate in synthetic and medicinal chemistry research.

Below are the key properties of this compound:

PropertyValue
Molecular Formula C₇H₆ClN₃
Molecular Weight 167.60 g/mol
IUPAC Name This compound
CAS Number 1190315-30-0
Canonical SMILES C1=C(C=NC2=C1C=CN2)Cl

Research Trajectories and Academic Relevance of the Compound and its Derivatives

The academic and industrial interest in This compound and its derivatives primarily lies in their potential as kinase inhibitors. nih.govmedchemexpress.com Research efforts have been directed towards synthesizing novel compounds based on this scaffold and evaluating their activity against various kinase targets implicated in cancer and other diseases.

The general strategy involves using the amine group of This compound as a handle to introduce different substituents, thereby exploring the structure-activity relationships (SAR) and optimizing for potency and selectivity. These studies often involve a combination of chemical synthesis, biochemical assays, and computational modeling to design and identify promising lead compounds. The ultimate goal of these research trajectories is to develop novel therapeutic agents with improved efficacy and safety profiles. The versatility of this compound ensures its continued relevance in the ongoing quest for new and effective medicines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClN3 B3219095 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 1190315-30-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1H-pyrrolo[2,3-b]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-5-3-4-1-2-10-7(4)11-6(5)9/h1-3H,(H3,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPMWYJRNGVQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C=C21)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Strategic Precursor Selection

A logical retrosynthetic analysis of 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-amine suggests that the disconnection of the pyrrole (B145914) ring is a key strategic step. This approach leads to a highly functionalized pyridine (B92270) as a crucial precursor. The primary disconnection can be envisioned across the C2-C3 and the N1-C7a bonds of the pyrrole ring, revealing a 2,3,6-trisubstituted pyridine as a strategic intermediate.

Further disconnection of this pyridine intermediate would then depend on the chosen forward synthetic route. For instance, if a pyrrolo annulation strategy is considered, the key precursor could be a diaminopyridine derivative, which would provide the necessary nitrogen atoms for the final structure. Specifically, a 2,6-diaminopyridine could serve as a foundational building block. The chloro substituent at the C5 position and the carbon framework for the pyrrole ring would then be introduced through subsequent reactions.

Alternatively, a retrosynthetic approach might involve the initial formation of the 7-azaindole (B17877) core followed by the introduction of the chloro and amino groups. This strategy would identify a substituted 2-aminopyridine as a key precursor for the construction of the bicyclic system. The choice of precursors is ultimately guided by the robustness, efficiency, and scalability of the forward synthetic methodologies available.

Development and Optimization of Synthetic Routes for this compound

The synthesis of this compound can be approached through several strategic routes, each with its own set of advantages and challenges. These routes primarily involve either the functionalization of a pre-existing pyrrolo[2,3-b]pyridine core or the construction of the bicyclic system from a suitably substituted pyridine precursor.

Multi-Step Synthesis from Pyrrolo[2,3-b]pyridine 7-oxide Derivatives

The functionalization of the pyridine ring in 7-azaindole can be facilitated through the formation of the corresponding N-oxide. researchgate.net This strategy enhances the reactivity of the pyridine ring towards both electrophilic and nucleophilic substitution, allowing for the introduction of substituents at positions that are otherwise difficult to functionalize.

While direct amination of pyridine N-oxides can be challenging, activation of the N-oxide with reagents like dimethyl sulfate (B86663) can facilitate the introduction of an amino group. The reaction of a pyridine N-oxide with dimethyl sulfate typically leads to the formation of an O-methylated intermediate, which is highly activated towards nucleophilic attack. youtube.com Subsequent treatment with an amine nucleophile can lead to the introduction of an amino group, typically at the C2 or C6 position. For the synthesis of 6-amino-7-azaindole derivatives, this approach would involve the reaction of the 7-azaindole N-oxide with dimethyl sulfate, followed by amination.

Halogenation Strategies at the C5-Position

The introduction of a chlorine atom at the C5 position of the 1H-pyrrolo[2,3-b]pyridine ring system is a key step in the synthesis of the target molecule. A patent describes a synthetic method for 5-chloro-7-azaindole that involves the chlorination of a 7-azaindoline intermediate. google.com This suggests that the chlorination may not be a direct C-H activation on the aromatic 7-azaindole core but rather a step in a more complex sequence involving the saturated analogue. The specific chlorinating agent and reaction conditions would be crucial for achieving the desired regioselectivity.

Pyrrolo Annulation into Preformed Pyridine Rings

A common and versatile strategy for the synthesis of 7-azaindoles involves the construction of the pyrrole ring onto a pre-existing, appropriately substituted pyridine ring. researchgate.net This approach offers a high degree of flexibility in the introduction of substituents on both the pyridine and the newly formed pyrrole ring.

One effective method starts from a 2-amino-3-iodopyridine derivative. A Sonogashira coupling of this intermediate with a suitable terminal alkyne, followed by a base-mediated cyclization, can afford the 7-azaindole core. organic-chemistry.org The use of 18-crown-6 has been shown to facilitate this cyclization step. organic-chemistry.org

Another powerful approach is the Chichibabin cyclization, which involves the condensation of a 2-fluoro-3-picoline with a nitrile in the presence of a strong base like lithium diisopropylamide (LDA) to form a 2-substituted-7-azaindole. nih.gov

Furthermore, a robust synthesis of substituted 7-azaindoles has been developed starting from 2,6-dichloropyridine. organic-chemistry.org This method allows for the sequential introduction of different substituents at various positions of the 7-azaindole nucleus. For the synthesis of this compound, a 2,5-dichloro-6-aminopyridine or a related derivative could serve as a key precursor for the subsequent annulation of the pyrrole ring.

A study has also demonstrated the synthesis of 6-amino-7-azaindoles from the reaction of 2,6-diaminopyridine with diols, offering another potential route to precursors of the target molecule. researchgate.net

Below is a table summarizing the key synthetic strategies:

StrategyKey Precursor(s)Key Transformation(s)Reference(s)
Functionalization of 7-Azaindole N-Oxide 7-Azaindole N-oxideActivation and Nucleophilic Substitution researchgate.netyoutube.comnih.gov
Halogenation of 7-Azaindoline 7-AzaindolineChlorination google.com
Pyrrolo Annulation 2-Amino-3-iodopyridine, Terminal alkyneSonogashira coupling, Cyclization organic-chemistry.org
Chichibabin Cyclization 2-Fluoro-3-picoline, NitrileBase-mediated condensation and cyclization nih.gov
From Dichloropyridine 2,6-DichloropyridineSequential functionalization and cyclization organic-chemistry.org
From Diaminopyridine 2,6-Diaminopyridine, DiolDehydrogenative condensation researchgate.net

Reductive Amination Conditions

Reductive amination is a powerful method for forming carbon-nitrogen bonds, typically proceeding through the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is subsequently reduced to the corresponding amine. While specific literature detailing the reductive amination of the primary amine at position C6 of this compound is not prevalent, general methodologies using metal-free, water-tolerant catalysts offer a viable pathway.

Research into B(C₆F₅)₃-catalyzed reductive aminations demonstrates that arylamines can react with various aldehydes and ketones using a hydrosilane as the reductant. bris.ac.uk This approach is notable for its operational simplicity and tolerance to ambient conditions and "wet" solvents. bris.ac.uk The reaction is believed to proceed via the formation of an imine, which is then reduced by the hydrosilane, with the borane acting as a Lewis acid catalyst. bris.ac.uk The process has been shown to be kinetically favorable over competing reactions like the dehydrosilylation of water. bris.ac.uk

Table 1: General Conditions for B(C₆F₅)₃-Catalyzed Reductive Amination

Parameter Condition
Catalyst B(C₆F₅)₃ (Tris(pentafluorophenyl)borane)
Reductant Me₂PhSiH (Dimethylphenylsilane)
Solvents o-Dichlorobenzene (o-DCB), Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF)
Temperature Typically elevated temperatures (e.g., 100 °C)

| Atmosphere | Ambient atmosphere |

Derivatization Strategies for this compound Analogs

The chloro-substituent at the C5 position and the nucleophilic centers on the pyrrole ring of this compound provide key handles for extensive derivatization. Palladium-catalyzed cross-coupling reactions are particularly effective for modifying the pyridine ring, while the pyrrole ring is amenable to electrophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. In syntheses involving the related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core, this reaction has been successfully employed to introduce aryl groups. For instance, a chemoselective Suzuki-Miyaura cross-coupling was established at the C2 position of a 2-iodo-4-chloro-pyrrolopyridine intermediate. nih.gov This demonstrates the feasibility of selectively targeting a halogenated position on the heterocyclic scaffold. The use of specific palladium catalysts and ligands, such as XPhos Pd G2, is crucial for achieving high yields in these transformations. nih.gov

Table 2: Example Conditions for Suzuki-Miyaura Coupling on a Pyrrolo[2,3-b]pyridine Core

Component Reagent/Condition Purpose Reference
Catalyst XPhos Pd G2 / XPhos Palladium source and ligand nih.gov
Base K₃PO₄ Activates the boronic acid nih.gov
Solvent 1,4-Dioxane/H₂O Reaction medium nih.gov

| Temperature | 100 °C | To drive the reaction | nih.gov |

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide. This reaction is particularly relevant for modifying the chloro-substituent at the C5 position of the target compound. In a related system, a Buchwald-Hartwig amination was successfully performed at the C4-chloro position of a 2-aryl-7-azaindole derivative. nih.gov The choice of catalyst, ligand, and solvent was critical for the success of the reaction, with a combination of Pd(OAc)₂ and the RuPhos ligand in tert-butanol providing high conversion and yield. nih.gov This strategy highlights a direct pathway for introducing diverse amine functionalities onto the pyridine ring of the 1H-pyrrolo[2,3-b]pyridine skeleton.

Table 3: Optimized Conditions for Buchwald-Hartwig Amination on a Chloro-pyrrolopyridine

Component Reagent/Condition Purpose Reference
Catalyst/Ligand Pd(OAc)₂ / RuPhos Catalytic system for C-N bond formation nih.gov
Base NaOtBu Base to facilitate the catalytic cycle nih.gov
Solvent tert-Butanol Reaction medium nih.gov

| Note | The use of dried solvents was found to be beneficial for the reaction. | - | nih.gov |

The Sonogashira coupling is a powerful reaction for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orgresearchgate.net It provides a direct route to introduce alkynyl moieties at the C5 position of this compound, significantly expanding the molecular diversity of its analogs. The reaction is fundamental in the synthesis of conjugated systems, natural products, and biologically active molecules. researchgate.net

Table 4: General Conditions for Sonogashira Coupling

Component Reagent/Condition Purpose Reference
Catalyst Palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) Primary catalyst researchgate.net
Co-catalyst Copper(I) salt (e.g., CuI) Facilitates transmetalation organic-chemistry.orgresearchgate.net
Base Amine (e.g., Et₃N, piperidine) Solvent and base researchgate.net

| Substrates | Aryl/Vinyl Halide and Terminal Alkyne | Coupling partners | organic-chemistry.org |

Electrophilic Aromatic Substitution on the Pyrrole Ring (e.g., at C3-position)

The pyrrole ring within the 1H-pyrrolo[2,3-b]pyridine system is electron-rich and thus activated towards electrophilic aromatic substitution. libretexts.org Theoretical and experimental evidence for pyrrole and related five-membered heterocycles shows a strong regiochemical preference for substitution at the C2-position (α-position) over the C3-position (β-position). youtube.com This preference is due to the greater stabilization of the cationic intermediate (arenium ion) formed during attack at C2, which can be delocalized over three atoms, compared to the intermediate from C3 attack, which has only two resonance contributors. youtube.comyoutube.com

For the 1H-pyrrolo[2,3-b]pyridine core, the C3-position is analogous to the C2-position of pyrrole. Therefore, electrophilic substitution is expected to occur preferentially at C3. Common electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions could be applied to introduce substituents at this position, provided it is sterically accessible.

Table 5: Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole

Position of Attack Number of Resonance Structures for Intermediate Stability of Intermediate Preferred Site Reference
C2 (α-position) 3 More stable Yes youtube.comyoutube.com

Nucleophilic Substitution at the Chloro- and Amino-Positions

The reactivity of the chloro and amino substituents on the pyridine ring of this compound allows for various nucleophilic substitution reactions, opening avenues for diverse functionalization.

The chlorine atom at the C5 position is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity can be enhanced by the electron-withdrawing nature of the fused pyrrole ring and the pyridine nitrogen. For instance, in related 7-azaindole systems, chloro substituents can be displaced by various nucleophiles. Microwave-assisted acid-catalyzed nucleophilic heteroaromatic substitution has been effectively used for the synthesis of 7-amino-6-azaindoles from their 7-chloro counterparts, showcasing the viability of such transformations enamine.net. This suggests that the chloro group in this compound can be replaced by a range of nucleophiles, including amines, alcohols, and thiols, under appropriate conditions.

The amino group at the C6 position offers another handle for chemical modification. While direct nucleophilic displacement of an amino group is generally challenging, it can be transformed into a better leaving group. One common strategy is diazotization, where the primary amine is converted into a diazonium salt using reagents like sodium nitrite in an acidic medium. The resulting diazonium group is an excellent leaving group and can be substituted by a wide array of nucleophiles, including halides, cyanide, hydroxyl, and hydride. This classical Sandmeyer reaction and related transformations provide a powerful tool for introducing diverse functionalities at the C6 position. Furthermore, the amino group can undergo condensation reactions with various electrophiles, such as aldehydes and ketones, to form imines, which can be further modified. It can also be acylated or sulfonylated to introduce amide or sulfonamide moieties, respectively.

Functionalization of the Pyrrole Nitrogen (N1)

The pyrrole nitrogen (N1) of the this compound scaffold is a key site for functionalization, which can significantly impact the molecule's electronic properties and biological activity. The N-H proton is acidic and can be deprotonated with a suitable base to generate a nucleophilic anion. This anion can then react with various electrophiles to introduce a wide range of substituents at the N1 position.

Common electrophiles used for N-functionalization include:

Alkyl halides: Introduction of alkyl groups of varying chain lengths and branching.

Acyl chlorides and anhydrides: Formation of N-acyl derivatives.

Sulfonyl chlorides: Synthesis of N-sulfonylated compounds.

Arylating agents: Introduction of aryl or heteroaryl moieties, often through copper- or palladium-catalyzed cross-coupling reactions.

The choice of base and reaction conditions is crucial for achieving selective N1-functionalization without affecting other reactive sites on the molecule. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and various organic bases. Protecting groups are also frequently employed to shield the pyrrole nitrogen during subsequent transformations on other parts of the molecule.

Heterocycle Annulation and Ring Expansion Reactions

The inherent reactivity of the this compound core can be exploited to construct fused heterocyclic systems through annulation reactions. The amino group at the C6 position, in conjunction with an adjacent reactive site, can serve as a key handle for building new rings. For instance, condensation of the 6-amino group with bifunctional electrophiles can lead to the formation of fused pyrimidines, imidazoles, or other heterocyclic rings. The specific outcome of these reactions depends on the nature of the electrophile and the reaction conditions employed. The synthesis of fused heterocycles from amino-substituted pyridines is a well-established strategy in heterocyclic chemistry researchgate.net.

Ring expansion reactions of the pyrrolo[2,3-b]pyridine system, although less common, offer a pathway to novel and larger heterocyclic scaffolds. For example, treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform and a strong base has been shown to induce a ring expansion to a 1,8-naphthyridine derivative rasayanjournal.co.inrsc.org. This type of transformation, often involving the generation of a dihalocarbene, could potentially be applied to derivatives of this compound to access expanded ring systems. Another approach involves the insertion of a carbon atom into the pyrrole ring, which has been demonstrated to expand pyrroles into pyridines researchgate.net.

Regioselective Synthesis and Stereochemical Control

Achieving regioselectivity and stereochemical control in the synthesis and modification of this compound is paramount for the development of compounds with specific biological activities.

Control of Substitution Patterns on the Pyrrolo[2,3-b]pyridine Core

The pyrrolo[2,3-b]pyridine (7-azaindole) core offers multiple positions for substitution, and controlling the regioselectivity of these reactions is a significant synthetic challenge. The inherent electronic properties of the bicyclic system dictate the preferred sites of electrophilic and nucleophilic attack. Electrophilic aromatic substitution typically occurs at the C3 position of the pyrrole ring, which is the most electron-rich position rsc.org.

For the introduction of substituents at other positions, directed metalation strategies or the use of pre-functionalized starting materials are often employed. For instance, halogenation at specific positions can be achieved, and these halogenated intermediates can then be subjected to transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, to introduce a wide variety of aryl, vinyl, and alkynyl groups. The synthesis of C3,C6-diaryl 7-azaindoles has been accomplished through a chemo-selective one-pot Suzuki-Miyaura cross-coupling reaction, demonstrating the ability to control substitution at different positions researchgate.net.

The table below summarizes some common regioselective reactions on the 7-azaindole core:

PositionReaction TypeReagents and Conditions
C3Electrophilic Substitution (e.g., Halogenation, Nitration)NBS, NCS, I2; HNO3/H2SO4
C3, C6Suzuki-Miyaura CouplingArylboronic acids, Pd catalyst, base
N1Alkylation/ArylationAlkyl halides/Aryl halides, base, catalyst

Challenges in Protecting Group Chemistry (e.g., SEM-Deprotection)

Protecting group chemistry is integral to the multi-step synthesis of complex derivatives of this compound. The pyrrole nitrogen is often protected to prevent unwanted side reactions during transformations at other positions. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a commonly used protecting group for the pyrrole nitrogen due to its stability under a range of conditions and its facile removal with fluoride ions.

Green Chemistry Principles and Sustainable Synthesis Approaches

The application of green chemistry principles to the synthesis of heterocyclic compounds, including this compound, is of growing importance to minimize the environmental impact of chemical processes. Key principles of green chemistry that can be applied include the use of safer solvents, atom economy, and the development of catalytic and one-pot reactions researchgate.netchemijournal.com.

One of the primary goals of green chemistry is to replace hazardous organic solvents with more environmentally benign alternatives. Water, ionic liquids, and deep eutectic solvents are being explored as "green" solvents for the synthesis of various heterocyclic compounds researchgate.netmdpi.com. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times, improve yields, and often be performed under solvent-free conditions rasayanjournal.co.in.

The development of one-pot, multi-component reactions is a powerful strategy for improving the efficiency and sustainability of synthetic routes. These reactions allow for the construction of complex molecules from simple starting materials in a single step, reducing the number of purification steps and minimizing waste generation. The synthesis of various aza-aromatics and fused heterocycles has been achieved using such green and sustainable approaches researchgate.netbohrium.comanr.frnih.gov. While specific green synthesis routes for this compound are not extensively reported, the general principles of green chemistry provide a framework for developing more sustainable synthetic methodologies for this important class of compounds.

Computational Chemistry and Theoretical Investigations

Electronic Structure and Conformation Analysis (DFT Studies)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. Such studies provide fundamental insights into a compound's reactivity, stability, and spectroscopic characteristics. For 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-amine, specific DFT analysis data is not available.

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A small HOMO-LUMO gap suggests higher reactivity. No published studies were found that calculated or reported the HOMO-LUMO energy gap for this compound.

Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution within a molecule and for predicting sites for electrophilic and nucleophilic attack. These maps illustrate the regions of positive and negative electrostatic potential on the molecular surface. There are no available MEP analyses for this compound in the reviewed literature.

Theoretical calculations are often used to predict spectroscopic data such as NMR and IR spectra, which can aid in the structural elucidation of newly synthesized compounds. While experimental spectroscopic data might exist in proprietary databases, no publicly accessible theoretical predictions of the spectroscopic parameters for this compound were found.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a protein target. Although docking studies have been performed on other 7-azaindole (B17877) derivatives, nih.govimist.manih.govmdpi.com no such simulations have been reported for the specific title compound.

This analysis details the specific interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between a ligand and the amino acid residues of a protein's binding site. Without any molecular docking studies having been published for this compound, there is no data on its potential binding modes with any biological target.

WaterMap is a computational tool that calculates the locations and thermodynamic properties of water molecules in the binding site of a protein. This information can be crucial for understanding ligand binding affinity and for designing more potent inhibitors. A WaterMap analysis is contingent on having a defined protein target and a docked ligand pose. As no docking studies for this compound are available, no WaterMap analyses have been performed.

Identification of Key Hydrogen Bonding and Hydrophobic Interactions

The structural arrangement of this compound allows for a variety of non-covalent interactions that are critical for its binding to biological targets. Computational docking and quantum chemical methods are used to identify these key interactions.

The molecule features several key sites for hydrogen bonding:

Hydrogen Bond Donors: The amine (-NH2) group at the 6-position and the pyrrole (B145914) N-H group are primary hydrogen bond donors.

Hydrogen Bond Acceptors: The nitrogen atom in the pyridine (B92270) ring (at position 7) and the nitrogen in the pyrrole ring (at position 1) can act as hydrogen bond acceptors.

In the context of kinase inhibition, the 7-azaindole core (pyrrolo[2,3-b]pyridine) is known to form a crucial hydrogen bond with the "hinge" region of the ATP-binding pocket of many kinases. For derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold, molecular docking studies have shown that the pyrrole N-H and the pyridine-like N-1 atom form hydrogen bonds with backbone amide and carbonyl groups of key amino acid residues like Glu957 and Leu959 in Janus Kinase 1 (JAK1). nih.gov

Hydrophobic interactions also play a significant role. The chlorine atom at the 5-position can participate in halogen bonding and contributes to hydrophobic interactions within the binding pocket. The fused aromatic ring system itself provides a surface for π-π stacking and other hydrophobic contacts with nonpolar amino acid residues.

Interaction TypePotential Participating Group on CompoundExample Interacting Residue (from related systems)
Hydrogen Bond (Donor) Pyrrole N-HHinge Region Amino Acid (e.g., Leu959) nih.gov
Hydrogen Bond (Donor) 6-Amino Group (-NH2)Aspartate, Glutamate
Hydrogen Bond (Acceptor) Pyridine Nitrogen (N-7)Hinge Region Amino Acid (e.g., Glu957) nih.gov
Hydrophobic/Halogen Bond 5-Chloro GroupLeucine, Valine, Alanine
π-π Stacking Pyrrolopyridine Ring SystemPhenylalanine, Tyrosine, Tryptophan

Molecular Dynamics (MD) Simulations for Ligand-Protein Stability

Molecular dynamics (MD) simulations offer a dynamic view of how a ligand like this compound behaves when bound to a protein over time. These simulations are essential for assessing the stability of the predicted binding pose obtained from molecular docking.

In a typical MD simulation study, the ligand-protein complex is placed in a simulated physiological environment (water, ions) and the movements of all atoms are calculated over a period of nanoseconds. Key metrics are analyzed to determine stability:

Root Mean Square Deviation (RMSD): A low and stable RMSD for the ligand and key protein residues indicates that the binding pose is maintained throughout the simulation.

Root Mean Square Fluctuation (RMSF): This metric highlights flexible regions of the protein and ligand.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking is monitored. A high frequency of occurrence for these bonds suggests they are stable and contribute significantly to the binding affinity.

For example, MD simulations performed on related pyrrolo[2,3-d]pyrimidine inhibitors of JAK1 revealed that stable hydrogen bond interactions with residues Glu957 and Leu959 were maintained for over 90% of the simulation time, confirming the stability of the complex. nih.gov Such simulations for this compound would be critical to validate its potential as a stable inhibitor for a target kinase.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Pre-clinical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For a class of compounds like substituted pyrrolopyridines, a 3D-QSAR model can be built to predict the activity of new, unsynthesized analogs.

The process involves:

Data Set: A series of related compounds with experimentally measured biological activities (e.g., IC50 values) is required.

Molecular Modeling: 3D structures of all compounds are generated and aligned based on a common scaffold.

Field Calculation: Molecular fields (steric and electrostatic) are calculated around each molecule.

Statistical Analysis: A statistical method, such as Partial Least Squares (PLS), is used to build a mathematical model that relates the variations in the fields to the variations in biological activity.

The resulting 3D-QSAR model is often visualized using contour maps. These maps highlight regions where certain properties are predicted to influence activity:

Green Contours: Indicate areas where bulky (steric) groups are favored.

Yellow Contours: Show areas where bulky groups are disfavored.

Blue Contours: Mark regions where positive charges (or electropositive groups) increase activity.

Red Contours: Indicate where negative charges (or electronegative groups) enhance activity.

In a study on pyrrolo[2,3-d]pyrimidine JAK1 inhibitors, a receptor-based CoMFA (Comparative Molecular Field Analysis) model yielded high statistical significance (q² = 0.78, r² = 0.98), indicating strong predictive power. nih.gov The contour maps from this model guided the design of new derivatives with improved potency. nih.gov A similar QSAR study for this compound and its derivatives could accelerate the discovery of more potent compounds by prioritizing the synthesis of molecules with the most promising predicted activities.

Reaction Mechanism Prediction through Computational Methods

The synthesis of substituted 1H-pyrrolo[2,3-b]pyridines often involves transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. nih.gov For instance, a plausible synthesis of the target molecule's scaffold might involve a chemoselective Suzuki coupling at one position of a di-halogenated precursor, followed by a Buchwald-Hartwig amination at another. nih.gov

Computational methods, particularly Density Functional Theory (DFT), can be used to investigate these reaction mechanisms by:

Calculating Activation Energies: Determining the energy barriers for different potential reaction pathways, which can predict the feasibility and rate of a reaction under specific conditions.

Analyzing Transition State Geometries: Understanding the precise atomic arrangement at the peak of the energy barrier, which provides insight into how the reaction occurs.

Predicting Regioselectivity: In molecules with multiple reactive sites, computations can predict which site is more likely to react, guiding the choice of catalysts and protecting groups to achieve the desired product. nih.gov

For example, in the synthesis of related pyrrolopyridinones, computational modeling could clarify whether the reaction proceeds via an initial attack of an amine followed by ring-opening, or through the formation of an enamine intermediate. beilstein-journals.org Such predictions save significant experimental time and resources by identifying the most efficient synthetic routes.

Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental data for the specific compound “this compound” corresponding to the requested outline is not available.

Information regarding its isomers and related derivatives, such as 5-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine and 6-chloro-1H-pyrrolo[2,3-b]pyridine, exists. However, the strict requirement to focus solely on this compound prevents the use of data from these related but structurally distinct compounds.

Specifically, no published data could be located for the following analyses for this compound:

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: No specific 1D (¹H, ¹³C, ¹⁵N) or 2D (COSY, HSQC, HMBC) NMR spectra or related conformational analysis studies were found.

High-Resolution Mass Spectrometry (HRMS): Detailed accurate mass and fragmentation analysis data are not publicly available.

Single Crystal X-ray Diffraction Studies: There are no reports of the single-crystal X-ray structure, which is necessary to discuss its absolute molecular geometry, crystal packing, intermolecular interactions, or to perform a Hirshfeld surface analysis and energy framework calculations.

Due to the absence of this specific scientific data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline for the compound this compound.

Spectroscopic and Structural Elucidation

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

A comprehensive review of available scientific literature and spectral databases did not yield specific experimental Infrared (IR) or Raman spectroscopic data for the compound 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-amine. The analysis of vibrational spectra is crucial for the identification of functional groups and the elucidation of molecular structure. However, in the absence of direct experimental data for the target molecule, a detailed analysis with specific peak assignments and data tables cannot be provided at this time.

Vibrational spectroscopy of related 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine) derivatives has been reported. For instance, studies on 5-chloro-7-azaindole and various other substituted 7-azaindoles provide insights into the characteristic vibrational modes of the core heterocyclic structure. These studies typically report on N-H stretching vibrations of the pyrrole (B145914) ring, C-H stretching and bending modes of the aromatic rings, and the stretching vibrations of the pyridine (B92270) and pyrrole ring systems.

However, the vibrational frequencies are highly sensitive to the nature and position of substituents on the aromatic rings. The presence of both a chloro group at the C5 position and an amino group at the C6 position in this compound would significantly influence the electronic distribution and bond vibrations throughout the molecule compared to other 7-azaindole derivatives. Specifically, the characteristic N-H stretching and bending vibrations of the primary amine group, as well as the C-Cl stretching vibration, would be expected in the spectrum of the target compound. Without experimental data, any attempt to extrapolate specific frequencies from related but structurally distinct molecules would be speculative and scientifically unsound.

Further experimental research is required to record the IR and Raman spectra of this compound to enable a detailed and accurate analysis of its vibrational properties for functional group identification.

Investigation of Biological Activities and Target Interactions Pre Clinical Models

Target Identification and Mechanism of Action Studies

Preclinical research has identified the 1H-pyrrolo[2,3-b]pyridine scaffold as a versatile binder for a range of protein kinases. Mechanism of action studies reveal that this heterocyclic system typically functions as an ATP-competitive inhibitor, occupying the adenine-binding pocket and preventing the phosphorylation of downstream substrates. The specific biological activity and target profile are heavily influenced by the substitutions on the pyrrolo[2,3-b]pyridine core.

Kinase Inhibition Profiling

The following sections detail the inhibitory activity of various 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-amine derivatives against specific kinase families.

The Janus kinases (JAKs) are critical components of signaling pathways for numerous cytokines and growth factors, playing a key role in immunity and inflammation. nih.gov Consequently, JAK inhibitors are pursued for treating autoimmune diseases and cancers. Research into 1H-pyrrolo[2,3-b]pyridine derivatives has identified potent inhibitors of the JAK family, particularly JAK3. nih.gov

In one study, chemical modifications of the 1H-pyrrolo[2,3-b]pyridine ring led to significant increases in JAK3 inhibitory activity. Specifically, the introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position proved beneficial. nih.gov This led to the identification of compound 14c , a potent and moderately selective JAK3 inhibitor. nih.gov This compound demonstrated an immunomodulating effect by inhibiting interleukin-2-stimulated T cell proliferation. nih.gov Computational docking studies confirmed that substitutions on the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives directly impact JAK3 inhibitory activity. nih.gov

Table 1: JAK3 Inhibition by a lead 1H-pyrrolo[2,3-b]pyridine Derivative

Compound Description Activity Reference

| 14c | A 1H-pyrrolo[2,3-b]pyridine derivative with a C5-carbamoyl group and a C4-cyclohexylamino group. | Identified as a potent, moderately selective JAK3 inhibitor. | nih.gov |

Mutations in the B-Raf kinase, especially the V600E mutation, lead to constitutive activation of the MAPK signaling pathway and are found in a significant percentage of cancers, including melanoma. nih.gov The 1H-pyrrolo[2,3-b]pyridine scaffold has served as a foundation for developing potent V600E-B-RAF inhibitors. nih.gov

A study focused on designing and synthesizing two series of pyrrolo[2,3-b]pyridine derivatives yielded compounds with strong inhibitory effects against V600E-B-RAF. nih.gov The biological evaluation of 38 synthesized compounds led to the discovery of compounds 34e and 35 as the most effective inhibitors, with half-maximal inhibitory concentration (IC₅₀) values in the nanomolar range. nih.gov

Table 2: V600E-B-RAF Inhibition by Pyrrolo[2,3-b]pyridine Derivatives

Compound IC₅₀ (µM) Reference
34e 0.085 nih.gov

| 35 | 0.080 | nih.gov |

The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases is involved in cell proliferation, migration, and angiogenesis. nih.govrsc.org Aberrant FGFR signaling is a known driver in various cancers, making it an attractive target for therapy. nih.govrsc.org Structure-based design has led to the development of 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of FGFR1, FGFR2, and FGFR3. nih.govrsc.org

Research has shown that introducing a group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring that can act as a hydrogen bond acceptor can enhance binding activity. nih.govrsc.org Optimization of a lead compound resulted in the identification of 4h , a derivative that exhibited potent, pan-FGFR inhibitory activity. rsc.org This compound demonstrated low nanomolar IC₅₀ values against FGFR1, FGFR2, and FGFR3, and also inhibited the proliferation and migration of breast cancer cells in vitro. rsc.org

Table 3: FGFR Inhibition Profile of Compound 4h

Target Kinase IC₅₀ (nM) Reference
FGFR1 7 rsc.org
FGFR2 9 rsc.org
FGFR3 25 rsc.org

| FGFR4 | 712 | rsc.org |

AP-2-associated protein kinase 1 (AAK1) is a serine/threonine kinase that regulates clathrin-mediated endocytosis, a process hijacked by numerous viruses to enter host cells. nih.govresearchgate.net This makes AAK1 a promising target for broad-spectrum antiviral therapies against viruses such as Dengue, Ebola, and Hepatitis C. nih.govresearchgate.netresearchgate.net

Optimization of a 7-azaindole (B17877) analogue produced novel 3,5-disubstituted-pyrrolo[2,3-b]pyridines with high affinity for AAK1. nih.gov These optimized compounds showed improved antiviral activity against both the Dengue virus and the unrelated Ebola virus in vitro. nih.gov One notable AAK1 inhibitor based on this scaffold is (N-[5-(4-cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide) , which was identified as a dual inhibitor of AAK1 and liver kinase B1 (LKB1). nih.gov

Table 4: Antiviral Activity of AAK1 Inhibitors with a Pyrrolo[2,3-b]pyridine Core

Compound Class Target Therapeutic Potential Reference
3,5-disubstituted-pyrrolo[2,3-b]pyridines AAK1 Antiviral activity against Dengue and Ebola viruses. nih.govresearchgate.net

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, and invasion. nih.govnih.gov Dysregulation of the HGF/c-Met pathway is implicated in the progression of many human cancers. While direct studies on this compound were not prominent, research on the closely related pyrazolo[3,4-b]pyridine scaffold has demonstrated potent c-Met inhibition. nih.gov

A series of derivatives based on the pyrazolo[3,4-b]pyridine fragment were synthesized and evaluated for their c-Met kinase inhibitory activity. nih.gov Compound 5a from this series showed potent enzymatic inhibition, with an IC₅₀ value comparable to the reference inhibitor Cabozantinib. nih.gov This highlights the utility of the broader azaindole family of scaffolds in designing effective c-Met inhibitors. nih.govnih.gov

Table 5: c-Met Inhibition by a Pyrazolo[3,4-b]pyridine Derivative

Compound Target IC₅₀ (nM) Reference
5a c-Met 4.27 nih.gov

| Cabozantinib (Reference) | c-Met | 5.38 | nih.gov |

Enzyme Inhibition Studies (e.g., Human Neutrophil Elastase - HNE)

Human Neutrophil Elastase (HNE) is a serine protease involved in inflammatory diseases, particularly those affecting the respiratory system. nih.govnih.gov The 1H-pyrrolo[2,3-b]pyridine scaffold has been established as a novel basis for potent HNE inhibitors. nih.gov Research has shown that modifications to this scaffold can yield compounds with inhibitory activity in the low nanomolar range. nih.gov A key finding from structure-activity relationship studies is that the 2-position of the pyrrolo[2,3-b]pyridine core must remain unsubstituted for activity. nih.govnih.gov Conversely, substitutions at the 5-position are generally well-tolerated. The introduction of various substituents, including chloro groups, at position 5 resulted in compounds that retained potent HNE inhibitory activity, with IC₅₀ values ranging from 15 to 51 nM. nih.govnih.gov This suggests that the 5-position can accommodate bulky or lipophilic groups that may interact favorably with a large pocket in the enzyme's active site. nih.gov

Receptor Binding Assays and Ligand-Binding Domains

The 1H-pyrrolo[2,3-b]pyridine framework is a key component in compounds designed to interact with various receptor binding domains. In the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, derivatives of 1H-pyrrolo[2,3-b]pyridine have been designed to bind to the ATP-binding pocket of the kinase domain. rsc.orgrsc.org Molecular modeling suggests that the 1H-pyrrolo[2,3-b]pyridine motif acts as a hinge binder. rsc.org Structure-based design has focused on introducing substituents at the 5-position of the ring to form additional hydrogen bonds, for instance with the backbone of residue Gly485 in FGFR1, thereby enhancing inhibitory activity. rsc.org One such derivative, compound 4h, demonstrated potent pan-FGFR inhibitory activity with IC₅₀ values of 7, 9, and 25 nM for FGFR1, FGFR2, and FGFR3, respectively. rsc.orgrsc.org

Protein-Protein Interaction Modulation

Protein-protein interactions (PPIs) represent a vast and challenging class of drug targets. nih.gov Small molecules that can either inhibit or stabilize these interactions are of great therapeutic interest. nih.govnih.gov The application of the this compound compound specifically as a modulator of protein-protein interactions has not been reported in the reviewed scientific literature. The development of small-molecule PPI modulators often requires scaffolds that can mimic peptide secondary structures or bind to large, flat interfaces, a role for which the suitability of the 7-azaindole core has not been specifically established in the available sources.

Cell-Based Assays for Functional Responses (In Vitro Studies)

In vitro studies using cell-based assays are fundamental in determining the functional responses of cells to new chemical entities. For derivatives of this compound, these assays have been crucial in elucidating their potential as anticancer agents.

Inhibition of Cell Proliferation and Induction of Apoptosis in Cancer Cell Lines

The NCI-60 screen, a panel of 60 human tumor cell lines established by the National Cancer Institute, serves as a primary tool for identifying and characterizing novel anticancer agents. nih.govnih.gov This screen assesses the growth inhibition potential of compounds across a diverse range of cancer types. nih.gov

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant effects on cancer cell viability. For instance, a specific derivative, compound 4h, was shown to inhibit the proliferation of 4T1 breast cancer cells. rsc.orgrsc.org Further investigation revealed that this inhibition is linked to the induction of apoptosis, or programmed cell death. rsc.orgrsc.org Mechanistic studies indicated that compound 4h induces apoptosis in 4T1 cells through the mitochondrial pathway, evidenced by a loss of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS) levels. rsc.org

Similarly, another related compound, 5k, a pyrrolo[2,3-d]pyrimidine derivative, was found to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells. This was accompanied by an increase in the pro-apoptotic proteins caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov

Table 1: Effect of Compound 5k on Apoptotic Protein Levels in HepG2 Cells

Protein Fold Change vs. Control Role in Apoptosis
Caspase-3 6.9 Executioner caspase
Bax 2.6 Pro-apoptotic
Bcl-2 Downregulated Anti-apoptotic

Data sourced from a study on pyrrolo[2,3-d]pyrimidine derivatives. nih.gov

Inhibition of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been evaluated for their ability to interfere with these processes. Compound 4h, which showed anti-proliferative activity, also significantly inhibited the migration and invasion of 4T1 breast cancer cells in vitro. rsc.orgrsc.org This suggests that beyond inducing cell death, these compounds may also prevent the spread of cancer cells.

Modulation of Signaling Pathways

The biological effects of this compound derivatives are often rooted in their ability to modulate key signaling pathways that control cell growth, proliferation, and survival. For example, the 1H-pyrrolo[2,3-b]pyridine scaffold is a key component of pexidartinib, a kinase inhibitor that targets the colony-stimulating factor-1 receptor (CSF-1R), c-Kit, and Flt-3. mdpi.com The FGF–FGFR axis, which regulates processes like cell proliferation and migration, is another critical pathway targeted by these compounds. rsc.org Abnormal activation of the FGFR signaling pathway is implicated in various cancers, making it an attractive target for therapy. rsc.orgrsc.org

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are essential for optimizing the biological potency and selectivity of lead compounds. nih.gov By systematically modifying the chemical structure of the 1H-pyrrolo[2,3-b]pyridine core, researchers can identify key structural features that influence its interaction with biological targets.

Impact of Substituents at Specific Positions

The substitution pattern on the 1H-pyrrolo[2,3-b]pyridine ring significantly impacts the compound's activity. For instance, in the development of FGFR inhibitors, introducing a group at the 5-position of the ring that can act as a hydrogen bond acceptor was a key design strategy to enhance activity. rsc.org

In a separate study focused on CSF1R inhibitors, the replacement of a nitrogen atom at the N-3 position in a parent pyrrolopyrimidine with a carbon atom to form the corresponding 7-azaindole (1H-pyrrolo[2,3-b]pyridine) resulted in a 20-fold decrease in potency. nih.gov This highlights the critical role of specific atoms within the heterocyclic core for efficient kinase inhibition.

Table 2: SAR Insights for 1H-Pyrrolo[2,3-b]pyridine Derivatives

Position Modification Impact on Activity Target
C5 Introduction of H-bond acceptor Improved activity FGFR
N3 (vs. C3) Replacement of N with C 20-fold decrease in potency CSF1R

Data compiled from studies on FGFR and CSF1R inhibitors. nih.govrsc.org

Bioisosteric Replacements and their Effect on Activity

Bioisosteric replacement is a strategy used in medicinal chemistry to replace one part of a molecule with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity, selectivity, or pharmacokinetic properties. The 7-azaindole scaffold itself is a bioisostere of indoles and pyrrolopyrimidines. nih.gov

SAR studies have explored the effects of such replacements. For example, altering a m-methoxyphenyl fragment to larger substituents was investigated to explore interactions within a hydrophobic pocket of the target enzyme. rsc.org In another instance, the synthesis of a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine, a bioisostere of a pyrrolopyrimidine-based CSF1R inhibitor, was undertaken to probe the importance of the core structure for activity. nih.gov The resulting compound's lower potency confirmed the sensitivity of the biological target to the specific heterocyclic scaffold. nih.gov

Preliminary In Vivo Pharmacological Studies in Animal Models (e.g., target engagement, bioavailability of analogs)

While direct in vivo pharmacological data for this compound is not extensively available in the public domain, studies on structurally related pyrrolopyridine and 7-azaindole analogs provide valuable insights into the potential in vivo behavior of this class of compounds. These studies in animal models are crucial for understanding target engagement, pharmacokinetic properties such as bioavailability, and preliminary efficacy.

Research into pyrrolopyridine-based compounds has demonstrated their potential as kinase inhibitors, with several analogs progressing to in vivo evaluation. For instance, a conformationally constrained pyrrolopyridine-pyridone analog, compound 2, was identified as a potent Met kinase inhibitor and subsequently showed a favorable pharmacokinetic profile and significant antitumor activity in a human gastric carcinoma xenograft model in mice. core.ac.uk

Similarly, the 7-azaindole scaffold, which is isomeric to pyrrolopyridine, is a core component of numerous kinase inhibitors evaluated in animal models. These studies highlight the therapeutic potential of this heterocyclic system. For example, a 7-azaindole derivative, ST7710AA1, has demonstrated antitumor activity in a mouse model of human breast cancer. nih.gov Another 7-azaindole derivative has shown anti-inflammatory effects by inhibiting airway cell infiltration in a rat model of allergic inflammation. nih.gov

The exploration of pyrrolopyridine derivatives as inhibitors of the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2) has yielded compounds with promising in vivo characteristics. In a study focused on developing LATS1/2 inhibitors for regenerative medicine, two lead compounds, 27 and 28, which feature a pyrrolopyridine core, underwent pharmacokinetic analysis in mice. acs.org These compounds exhibited acceptable oral bioavailability and low plasma clearance, indicating their potential for systemic administration. acs.org Compound 27 also demonstrated proof-of-concept activity in a wound healing model. rsc.org

The tables below summarize the reported in vivo pharmacokinetic parameters for these illustrative pyrrolopyridine analogs in mice. It is important to note that these values are specific to the tested analogs and may not be directly extrapolated to this compound. However, they provide a foundational understanding of the in vivo potential of this compound class.

Table 1: Pharmacokinetic Parameters of Pyrrolopyridine Analog 27 in Mice acs.org

ParameterIV (1 mg/kg)PO (3 mg/kg)IP (30 mg/kg)
Oral Bioavailability (F%) N/A37.7%N/A
Plasma Clearance (Clp_Obs) 5.86 mL/min/kgN/AN/A
AUC (0-24h) 3023 hng/mL3224 hng/mL119,816 h*ng/mL
Cmax 1290 ng/mL701 ng/mL11,533 ng/mL
Vss 1.63 L/kgN/AN/A
t1/2 3.97 h3.82 h4.88 h

Data sourced from a study on LATS1 and LATS2 kinase inhibitors.

Table 2: Pharmacokinetic Parameters of Pyrrolopyridine Analog 28 in Mice acs.org

ParameterIV (1 mg/kg)PO (3 mg/kg)IP (30 mg/kg)
Oral Bioavailability (F%) N/A30.7%N/A
Plasma Clearance (Clp_Obs) 0.775 mL/min/kgN/AN/A
AUC (0-24h) 18,433 hng/mL16,857 hng/mL71,745 h*ng/mL
Cmax 4733 ng/mL2506 ng/mL8450 ng/mL
Vss 0.165 L/kgN/AN/A
t1/2 2.94 h4.09 h4.04 h

Data sourced from a study on LATS1 and LATS2 kinase inhibitors.

These preliminary in vivo studies on analogous compounds underscore the potential of the pyrrolopyridine scaffold. The observed oral bioavailability and antitumor effects in animal models provide a strong rationale for the further investigation of derivatives such as this compound. Future studies will be necessary to determine the specific in vivo target engagement, pharmacokinetic profile, and efficacy of this particular compound.

Methodological Advancements in Chemical Analysis and Purification

Development of Analytical Methods for Detection in Complex Matrices

The detection and quantification of 7-azaindole (B17877) derivatives, including 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-amine, often rely on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of final compounds and for their detection in reaction mixtures. mdpi.com Methods are typically developed using reverse-phase columns, which separate compounds based on hydrophobicity.

For instance, the purity of related pyrrolo[2,3-d]pyrimidine inhibitors was assessed using a Waters Acquity UPLC system, demonstrating the high resolution achievable with modern chromatography. mdpi.com A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water allows for the effective separation of the target compound from impurities and starting materials over a short analysis time. mdpi.com Detection is commonly performed using a UV detector, as the aromatic nature of the pyrrolopyridine core leads to strong absorbance.

Beyond chromatographic separation, nuclear magnetic resonance (NMR) spectroscopy is indispensable for the structural elucidation and confirmation of these compounds. 1H NMR and 13C NMR spectra provide detailed information about the molecular structure. mdpi.comacs.org High-resolution mass spectrometry (HRMS) is also employed to confirm the elemental composition by providing a highly accurate mass measurement. nih.gov

Table 1: Example of UPLC Analytical Method for Related Compounds

Parameter Specification
System Waters Acquity UPLC
Column Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A: Water, B: Acetonitrile (MeCN)
Gradient 5% MeCN for 0.5 min, linear gradient to 95% MeCN over 7.5 min, hold at 95% for 1.5 min
Flow Rate 0.5 mL/min
Column Temp. 60 °C

Data sourced from a study on related pyrrolo[2,3-d]pyrimidine analogs. mdpi.com

Preparative Chromatography Techniques for Isolation and Purification of Derivatives

The synthesis of this compound derivatives often results in mixtures containing unreacted starting materials, reagents, and side products. Preparative column chromatography, particularly using silica (B1680970) gel, is the most common and effective method for isolating and purifying these target compounds. acs.orgaurigeneservices.com

The choice of eluent (solvent system) is critical for achieving good separation and is determined empirically for each specific compound. A mixture of a less polar solvent, such as petroleum ether or hexanes, and a more polar solvent, like ethyl acetate (B1210297), is frequently used. acs.orgaurigeneservices.com The polarity of the eluent is gradually increased to first wash out non-polar impurities and then elute the desired, typically more polar, product. The progress of the separation is often monitored by thin-layer chromatography (TLC). nih.gov

In many procedures, flash column chromatography is utilized, which employs pressure to speed up the separation process, leading to higher resolution and faster purification times compared to traditional gravity chromatography. mdpi.comnih.gov

Table 2: Exemplary Solvent Systems for Silica Gel Chromatography of 7-Azaindole Derivatives

Derivative Class Eluent System (v/v) Reference
C-3 Chalcogenated 7-Azaindoles Ethyl Acetate / Petroleum Ether (7:3) acs.org
6-Methoxy-1H-pyrrolo[2,3-b]pyridine Petroleum Ether / Ethyl Acetate (9:1) acs.org
2-Alkynyl-7-azaindoles Hexane / Ethyl Acetate (30% Ethyl Acetate) aurigeneservices.com

Crystallization Techniques for Single Crystal Growth

Obtaining high-quality single crystals is essential for unambiguously determining the three-dimensional molecular structure of a compound through single-crystal X-ray diffraction. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern how molecules arrange themselves in the solid state. mdpi.comresearchgate.net

For derivatives of this compound, such as the kinase inhibitor pexidartinib, single crystals have been successfully grown and analyzed. In one instance, the dihydrochloride (B599025) salt was crystallized, and its structure was determined, revealing protonation sites and a complex hydrogen-bonded framework involving water molecules and chloride ions. mdpi.com

Several techniques are employed to grow single crystals from organic compounds:

Slow Evaporation: A solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly at room temperature. As the solvent evaporates, the solution becomes supersaturated, promoting the formation of well-ordered crystals. researchgate.net

Solvent Diffusion (Vapor or Liquid): This method is useful when the compound is soluble in one solvent but insoluble in another. The compound is dissolved in the "good" solvent, and the "poor" solvent (anti-solvent) is allowed to slowly diffuse into the solution, either as a vapor or by carefully layering the liquids. researchgate.netarxiv.org This gradual decrease in solubility induces crystallization.

Flux Growth: This technique involves dissolving the target material in a molten salt (the flux) and slowly cooling the mixture to allow for crystallization. arxiv.org

The selection of the appropriate technique and solvent(s) is often a matter of trial and error, but it is a crucial step for detailed structural characterization. researchgate.netarxiv.org

Future Directions and Research Opportunities

Rational Design of Next-Generation Analogs with Improved Specificity

The 7-azaindole (B17877) core is a well-established hinge-binding motif for a multitude of protein kinases. nih.gov The future development of analogs of 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-amine will heavily rely on rational, structure-based drug design to enhance specificity and potency. By leveraging X-ray crystallography data of target-ligand complexes, medicinal chemists can precisely modify the scaffold to optimize interactions and exploit unique pockets within the ATP-binding site of a desired kinase, thereby minimizing off-target effects.

One successful example of this approach is Vemurafenib, a B-RAF kinase inhibitor developed from a simple 7-azaindole fragment through structure-based design techniques. nih.gov Future work on the this compound scaffold will involve systematic structure-activity relationship (SAR) studies. These studies will explore the impact of substitutions at various positions on the pyrrolopyridine ring system. For instance, research on related 7-azaindole derivatives has shown that substitutions on the pyrrole (B145914) nitrogen or at the C3-position can be critical for activity and selectivity. nih.gov Designing analogs that introduce specific functional groups to engage with non-conserved amino acid residues near the ATP pocket is a key strategy to achieve superior selectivity against a specific kinase isoform or family. nih.gov This targeted approach aims to create next-generation inhibitors with precisely tailored biological activity and improved therapeutic windows.

Application in Targeted Protein Degradation (e.g., PROTAC Design)

Beyond simple inhibition, the this compound scaffold is a prime candidate for use in Proteolysis Targeting Chimera (PROTAC) technology. frontiersin.orgnih.gov PROTACs are bifunctional molecules that induce the degradation of a target protein rather than just inhibiting its function. They consist of a ligand that binds the target protein (the "warhead"), a linker, and a ligand that recruits an E3 ubiquitin ligase. frontiersin.org

Derivatives of this compound can serve as the warhead for a specific kinase of interest. By attaching a linker and an E3 ligase ligand (e.g., for Cereblon (CRBN) or Von Hippel-Lindau (VHL)), a PROTAC can be created to trigger the ubiquitination and subsequent proteasomal degradation of the target kinase. frontiersin.orgnih.gov This approach offers several advantages over traditional inhibition:

Event-driven vs. Occupancy-driven: PROTACs act catalytically, meaning a single molecule can induce the degradation of multiple target proteins, potentially leading to a more profound and durable biological effect at lower concentrations. nih.gov

Overcoming Resistance: Degradation can eliminate all functions of the target protein, including non-catalytic scaffolding roles, which can be a mechanism of resistance to traditional inhibitors. frontiersin.orgresearchgate.net

Enhanced Selectivity: The efficacy of a PROTAC depends on the formation of a stable ternary complex between the target, the PROTAC, and the E3 ligase. nih.gov This requirement can translate into improved selectivity, as a PROTAC derived from a non-selective kinase inhibitor may only form a productive ternary complex with a specific kinase, leading to its selective degradation. nih.gov

Successful examples of kinase inhibitors for targets like FAK, BTK, and EGFR being converted into potent degraders demonstrate the viability of this strategy. nih.govnih.gov Future research will focus on designing and optimizing 7-azaindole-based PROTACs to target kinases implicated in various diseases.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Future applications in this area include:

Predictive Modeling: ML models, such as Quantitative Structure-Activity Relationship (QSAR) and deep neural networks, can be trained on existing kinase inhibitor data to predict the binding affinity and selectivity of new 7-azaindole analogs. nih.govnih.gov Tools like KinasePred have been developed to not only predict interactions but also to explain the molecular features driving them, which is critical for minimizing off-target effects. newswise.com

Generative Design: AI can be used for the de novo design of entirely new molecules. nih.gov Recurrent neural networks and other generative models can be trained on the principles of the 7-azaindole scaffold to suggest novel, synthetically feasible analogs with a high probability of being active against a specific kinase target.

Virtual Screening: AI can perform large-scale virtual screening of compound libraries to identify new hits based on the this compound framework. nih.gov This allows researchers to focus experimental efforts on the most promising candidates. A hybrid approach combining structure-based modeling with ML has shown improved generalization for predicting inhibitor selectivity across different kinases. acs.org

By leveraging these in silico techniques, researchers can more efficiently navigate the vast chemical space to design and prioritize next-generation analogs with optimized properties. acs.orgacs.org

Exploration of Novel Therapeutic Areas based on Scaffold Promiscuity

The 7-azaindole scaffold exhibits significant "scaffold promiscuity," meaning its derivatives can be designed to interact with a wide range of biological targets. acs.org While this polypharmacology can be a challenge when high selectivity is desired, it also represents a major opportunity for drug repositioning and the exploration of novel therapeutic applications. The this compound core can serve as a starting point for developing inhibitors for diverse kinase families, extending its relevance beyond its initial targets.

Known targets for 7-azaindole-based inhibitors span multiple disease areas:

Oncology: Targeting kinases such as B-RAF, PI3K, FGFR, CDK8, and ULK1/2. nih.govresearchgate.netdigitellinc.comnih.gov

Neurodegenerative Disorders: Inhibiting kinases like Fyn, GSK-3β, and LRRK2, which are implicated in conditions such as Alzheimer's and HIV-associated neurocognitive disorders.

Inflammatory Diseases: Modulating targets like CC-chemokine receptor-2 (CCR2) for conditions such as rheumatoid arthritis.

Pain Management: Developing inhibitors for targets like Tropomyosin-related kinase (Trk).

Future research will focus on systematically exploring the "kinome" with derivatives of this compound to identify new, therapeutically relevant targets. This scaffold-centric approach could uncover unexpected activities and lead to first-in-class medicines for a wide array of diseases currently lacking effective treatments.

Sustainable and Scalable Synthesis for Research and Development Purposes

To fully realize the therapeutic potential of this compound and its analogs, the development of sustainable and scalable synthetic routes is essential. While many lab-scale syntheses of azaindole derivatives exist, they often rely on costly transition metal catalysts, harsh reaction conditions, or require tedious chromatographic purification. acs.orgchemrxiv.org These factors can hinder the production of the large quantities of material needed for extensive preclinical and clinical research.

Future efforts in chemical synthesis will focus on:

Green Chemistry Principles: Developing routes that minimize waste, use less hazardous solvents, and operate at lower temperatures. A recent example is the use of O-vinylhydroxylamines for the ring-annulation to form the azaindole core under mild conditions, avoiding high-temperature reactions. acs.orgchemrxiv.org

Process Scalability: Designing synthetic pathways that are robust, reproducible, and easily scaled up from milligram to kilogram quantities. Research into the synthesis of related compounds like 5-nitro-7-azaindole has demonstrated scalable, chromatography-free processes, which are highly desirable for industrial production. acs.org

Novel Methodologies: Exploring new catalytic systems and reactions to improve efficiency. For instance, mechanochemical methods using piezoelectric materials to promote reactions offer a path to reduced solvent use and milder conditions.

By focusing on these principles, chemists can ensure a reliable and cost-effective supply of this compound and its derivatives, thereby facilitating their journey from laboratory curiosities to potential therapeutic agents. enamine.netresearchgate.net

Q & A

Q. What are the recommended synthetic routes for 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-amine, and how can reaction yields be optimized?

Answer: Synthetic routes typically involve palladium-catalyzed cross-coupling or nucleophilic substitution reactions. To optimize yields, employ Design of Experiments (DOE) methodologies, such as factorial designs, to systematically evaluate variables like temperature, catalyst loading, and solvent polarity. Computational tools like quantum chemical reaction path searches can predict favorable intermediates and transition states, narrowing optimal conditions . For example, ICReDD’s approach integrates computational predictions with experimental validation, reducing trial-and-error cycles .

Q. What spectroscopic and analytical techniques are most suitable for characterizing the structure and purity of this compound?

Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and aromaticity.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight verification.
  • X-ray Crystallography : Resolve crystal structure and hydrogen-bonding patterns (as seen in pyrrolopyridine analogs) .
  • HPLC : Assess purity, especially for biologically active samples. Cross-reference spectral data with structurally similar compounds, such as 6-chloro-pyrrolopyrimidines .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work under a fume hood to avoid inhalation of dust or vapors .
  • Storage : Keep in airtight containers in cool, dry conditions to prevent degradation.
  • Spill Management : Absorb solids with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological activity of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict regioselectivity in reactions .
  • Molecular Docking : Simulate binding affinities to biological targets (e.g., kinases) using software like AutoDock Vina. For example, pyrrolopyridine analogs show activity against cyclin-dependent kinases (CDKs) via hydrophobic and hydrogen-bonding interactions .
  • MD Simulations : Study stability of ligand-target complexes over time.

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., varying IC50 values)?

Answer:

  • Meta-Analysis : Normalize data using standardized assay conditions (e.g., cell line, pH, temperature).
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing Cl with Br) to isolate contributing factors.
  • Statistical Validation : Apply ANOVA or multivariate regression to identify confounding variables (e.g., solvent effects) .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound in kinase inhibition?

Answer:

  • Fragment-Based Screening : Test truncated analogs (e.g., removing the chloro group) to identify critical pharmacophores.
  • Crystallographic Studies : Resolve co-crystal structures with kinases (e.g., CDK2) to map binding pockets. For example, the 5-chloro group in pyrrolopyridines enhances hydrophobic interactions with kinase ATP-binding sites .
  • Free Energy Perturbation (FEP) : Quantify binding energy contributions of specific substituents.

Q. What mechanistic insights exist for the role of the chloro substituent in reaction pathways involving this compound?

Answer: The chloro group acts as a directing group in electrophilic substitution reactions, favoring substitution at the para position. In cross-coupling reactions (e.g., Suzuki-Miyaura), it facilitates oxidative addition of palladium catalysts. Computational studies suggest its electron-withdrawing nature stabilizes transition states in SNAr reactions .

Q. How can researchers integrate high-throughput screening (HTS) with computational data to optimize synthetic protocols?

Answer:

  • Feedback Loops : Use HTS data (e.g., reaction yields under varying conditions) to train machine learning models.
  • Active Learning : Prioritize experiments predicted to maximize yield or minimize side products. ICReDD’s framework exemplifies this by cycling experimental results back into computational workflows .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.